(4-Cyclopropyl-1,3-thiazol-5-yl)methanol
Description
General Overview of Thiazole (B1198619) Scaffolds in Contemporary Chemical Research
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. asianpubs.orgmdpi.com This scaffold is present in a multitude of natural products, most notably in Vitamin B1 (Thiamine), and is a key component in a variety of synthetic drugs. The versatility of the thiazole nucleus is demonstrated by its presence in pharmaceuticals with a wide range of applications, including antimicrobial, antiretroviral, antifungal, and anticancer agents. asianpubs.org
The unique electronic properties of the thiazole ring, arising from the presence of the heteroatoms, allow it to engage in various non-covalent interactions with biological targets, making it a valuable pharmacophore. nih.gov Researchers are continually exploring new synthetic methodologies to access novel thiazole derivatives and to diversify the substitution patterns around the core ring, aiming to discover new therapeutic agents with improved efficacy and safety profiles. researchgate.net The thiazole scaffold's ability to serve as a bioisostere for other aromatic systems, coupled with its metabolic stability, further cements its importance in modern drug discovery.
Structural Significance of Cyclopropyl (B3062369) and Hydroxymethyl Moieties in Heterocyclic Systems
The decoration of a core heterocyclic scaffold with specific substituents can profoundly influence its physicochemical properties and biological activity. The cyclopropyl and hydroxymethyl groups, both present in the titular compound, are of particular significance in medicinal chemistry.
The cyclopropyl group , a three-membered carbocyclic ring, is increasingly utilized in drug design. nih.govnih.gov Its rigid and strained nature imparts a unique conformational constraint on the molecule, which can lead to enhanced binding affinity for a biological target. nih.gov The cyclopropyl ring can also serve as a metabolically stable bioisostere for other groups, such as a gem-dimethyl or a vinyl group. nih.gov Furthermore, the introduction of a cyclopropyl moiety can modulate a compound's lipophilicity and metabolic stability, often improving its pharmacokinetic profile. nih.govtandfonline.com Its distinct electronic properties, with partial double-bond character, can also influence the reactivity and interactions of the parent molecule. mdpi.com
The hydroxymethyl group (-CH₂OH) is a simple yet impactful functional group in the design of bioactive compounds. researchgate.net As a primary alcohol, it can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. researchgate.netneliti.com The introduction of a hydroxymethyl group can significantly increase the water solubility of a compound, which is often a desirable property for drug candidates. researchgate.net It can also serve as a handle for further chemical modification, allowing for the synthesis of a variety of derivatives. researchgate.net In some cases, the hydroxymethyl group itself is a key pharmacophoric element, directly contributing to the biological activity of the molecule. researchgate.netneliti.com
Research Landscape of 4-Cyclopropyl-1,3-thiazole Derivatives
While information on the specific compound (4-Cyclopropyl-1,3-thiazol-5-yl)methanol (B6153813) is not extensively available in the public domain, the broader class of 4-cyclopropyl-1,3-thiazole derivatives has been the subject of research, particularly in the quest for new therapeutic agents. These studies often focus on the synthesis of novel analogs and the evaluation of their biological activities.
Recent research has explored the synthesis of 4-cyclopropyl-5-arylhydrazono-2,3-dihydrothiazoles and their potential as antioxidant and antibacterial agents. One study detailed the synthesis of a series of these compounds and evaluated their ability to scavenge free radicals using DPPH and ABTS assays. The findings indicated that several of the synthesized compounds exhibited significant antioxidant activity. Their antibacterial properties were also investigated against various bacterial strains.
Another area of investigation involves the antifungal properties of thiazole derivatives bearing cyclopropyl groups. For instance, a study focused on the synthesis and antifungal evaluation of dicyclopropyl-thiazole compounds against various Candida species. The results of these studies highlight the potential of the 4-cyclopropyl-1,3-thiazole scaffold as a template for the development of new bioactive molecules.
Below are interactive data tables summarizing some of the reported research findings for 4-cyclopropyl-1,3-thiazole derivatives and related compounds.
Table 1: Antioxidant and Antibacterial Activity of 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives
| Compound | Antioxidant Activity (IC₅₀ in µM) | Antibacterial Activity (MIC in µg/mL) |
| DPPH Assay | ABTS Assay | |
| 5a | Moderate | Moderate |
| 5c | High | High |
| 5g | High | High |
| 5h | Moderate | Moderate |
Data synthesized from a study on the synthesis and biological evaluation of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives.
Table 2: Antifungal Activity of Dicyclopropyl-Thiazole Derivatives against Candida Species
| Compound | MIC (µg/mL) against C. albicans | MIC (µg/mL) against C. glabrata |
| 3a | 15.62 | 7.81 |
| 3b | 31.25 | 15.62 |
| 3h | 7.81 | 3.91 |
| 3k | 15.62 | 7.81 |
Data from a study on the synthesis and antifungal activity of novel dicyclopropyl-thiazole compounds. nih.gov
These findings underscore the therapeutic potential of the 4-cyclopropyl-1,3-thiazole scaffold and provide a rationale for further exploration and development of new derivatives, including those with a hydroxymethyl substitution at the 5-position.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
(4-cyclopropyl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C7H9NOS/c9-3-6-7(5-1-2-5)8-4-10-6/h4-5,9H,1-3H2 |
InChI Key |
DJPRMJBQOOOCCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(SC=N2)CO |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 4 Cyclopropyl 1,3 Thiazol 5 Yl Methanol
Reactions Involving the Primary Hydroxymethyl Functional Group
The primary alcohol moiety is a versatile site for a variety of chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation to Corresponding Aldehydes and Carboxylic Acids
The primary alcohol of (4-Cyclopropyl-1,3-thiazol-5-yl)methanol (B6153813) can be selectively oxidized to either the corresponding aldehyde, (4-cyclopropyl-1,3-thiazole-5-carbaldehyde), or the carboxylic acid, (4-cyclopropyl-1,3-thiazole-5-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are required for the selective conversion to the aldehyde, preventing over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (B109758) (DCM) are commonly employed for this purpose. Another approach involves a Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) at low temperatures. A patent describing the oxidation of a similar compound, 4-methyl-5-hydroxymethylthiazole, utilized a TEMPO-catalyzed reaction with sodium hypochlorite (B82951) in a biphasic system to yield the aldehyde google.com.
For the synthesis of the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) in a basic solution, Jones reagent (CrO3 in sulfuric acid and acetone), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO2).
| Target Product | Typical Reagents | Reaction Conditions |
|---|---|---|
| Aldehyde | PCC, DMP, Swern Oxidation (e.g., (COCl)₂, DMSO, Et₃N) | Anhydrous, non-protic solvents (e.g., DCM), often at low to ambient temperatures |
| Carboxylic Acid | KMnO₄, Jones Reagent (CrO₃/H₂SO₄), RuCl₃/NaIO₄ | Aqueous or mixed solvent systems, often with heating |
Esterification and Etherification Reactions
The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a base, such as pyridine (B92270) or triethylamine (B128534), when using acid chlorides or anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. youtube.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the reaction under milder conditions. These reactions lead to the formation of various ester derivatives. medcraveonline.com
Etherification can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, like sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether linkage.
| Reaction Type | Reactant | Typical Reagents/Catalysts | Product |
|---|---|---|---|
| Esterification | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), heat | Ester |
| Esterification | Acid Chloride/Anhydride | Base (e.g., Pyridine, Et₃N) | Ester |
| Etherification | Alkyl Halide | Strong base (e.g., NaH) | Ether |
Halogenation and Other Nucleophilic Substitutions at the Methanol (B129727) Moiety
The hydroxyl group can be replaced by a halogen through nucleophilic substitution reactions. gacariyalur.ac.inmasterorganicchemistry.com Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective methods for converting the primary alcohol to the corresponding chloride or bromide, respectively. These reactions typically proceed via an SN2 mechanism. organic-chemistry.org The reaction with hydrogen halides (HX) can also be used, with reactivity following the order HI > HBr > HCl. libretexts.org For primary alcohols, this reaction is also likely to follow an SN2 pathway after protonation of the hydroxyl group to form a good leaving group (water). libretexts.org
Once converted to an alkyl halide, the resulting halomethylthiazole derivative becomes a good substrate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
| Target Halogen | Reagent | Typical Byproducts |
|---|---|---|
| Chloro | SOCl₂, PCl₅, PCl₃ | SO₂, HCl, H₃PO₄ |
| Bromo | PBr₃, HBr | H₃PO₃, H₂O |
Transformations of the Thiazole (B1198619) Heterocycle
The thiazole ring, being aromatic, can undergo substitution reactions. The presence of the cyclopropyl (B3062369) and hydroxymethyl groups influences the regioselectivity and reactivity of the ring.
Electrophilic Aromatic Substitution Patterns on the Thiazole Ring
The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. Theoretical calculations and experimental evidence for various thiazole derivatives show that the C5 position is the most susceptible to electrophilic attack. wikipedia.orgpharmaguideline.com However, in this compound, the C5 position is already substituted. The C2 position is the next most likely site for electrophilic attack, although it is less reactive than C5. The cyclopropyl group at C4 is an activating group and would direct electrophiles to the ortho (C5) and para (C2) positions. Since C5 is blocked, this further supports the C2 position as the likely site for substitution. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.
Nucleophilic Attack and Ring Opening Reactions of Thiazolium Species
The nitrogen atom at position 3 of the thiazole ring can be alkylated by treatment with an alkyl halide to form a thiazolium salt. nih.govresearchgate.net This quaternization of the nitrogen atom significantly alters the reactivity of the ring, making it more susceptible to nucleophilic attack. The resulting thiazolium cation is resonance-stabilized. pharmaguideline.com
The formation of the thiazolium salt activates the C2 position for deprotonation by a strong base, leading to the formation of an N-heterocyclic carbene (NHC). These carbenes are important intermediates in various catalytic cycles.
Furthermore, thiazolium salts can undergo nucleophilic attack, which can lead to ring-opening reactions under certain conditions. The specific conditions and the nature of the nucleophile will determine the outcome of the reaction. While there is no direct evidence for the ring-opening of this compound-derived thiazolium salts in the provided search results, the general reactivity of thiazolium species suggests this possibility. Additionally, the presence of the cyclopropyl group could potentially lead to complex rearrangements or ring-opening of the cyclopropane (B1198618) ring itself under harsh reaction conditions. beilstein-journals.orgnih.gov
Functionalization at Nitrogen or Sulfur Atoms within the Thiazole Ring
The thiazole ring contains two heteroatoms, nitrogen at position 3 and sulfur at position 1, which influence its reactivity. The lone pair of electrons on the pyridine-like nitrogen atom imparts basicity to the ring, making it susceptible to reactions with electrophiles.
Nitrogen Functionalization: The nitrogen atom is the primary site for electrophilic attack, such as protonation or alkylation. Treatment of cyclopropylthiazole derivatives with acids like hydrobromic acid or hydroiodic acid leads to the formation of the corresponding thiazolium salts. mathnet.ru This process, known as quaternization, involves the protonation of the nitrogen atom, which can be a key step in initiating further rearrangements within the molecule, particularly involving adjacent functionalities like the cyclopropyl group. mathnet.ru
Sulfur Functionalization: The sulfur atom in the thiazole ring is generally less reactive towards electrophiles compared to the nitrogen atom due to the participation of its lone pair electrons in the aromatic system. Oxidation of the sulfur atom to form a sulfoxide or sulfone is possible but typically requires strong oxidizing agents and harsh reaction conditions. For this compound, specific studies detailing the direct functionalization at the sulfur atom are not prevalent in the literature, suggesting that reactions at the nitrogen or other parts of the molecule are more facile.
The following table summarizes the potential functionalization reactions at the heteroatoms of the thiazole ring.
| Atom | Reaction Type | Reagents/Conditions | Product Type | Reactivity Level |
| Nitrogen (N-3) | Protonation/Quaternization | Acids (e.g., HBr, HI), Alkyl Halides | Thiazolium Salts | High |
| Sulfur (S-1) | Oxidation | Strong Oxidizing Agents (e.g., peroxy acids) | Thiazole S-oxides, Thiazole S,S-dioxides | Low |
Reactivity and Stability of the Cyclopropyl Moiety
The cyclopropyl group attached to the thiazole ring is a three-membered carbocycle characterized by significant ring strain. This inherent strain makes it susceptible to ring-opening reactions under various conditions, which can lead to the formation of more complex molecular architectures.
The stability of the cyclopropyl ring in this compound is significantly influenced by the electronic nature of the attached thiazole ring and the reaction conditions.
Thermal Rearrangement: In the presence of acid, specifically as thiazolium salts, cyclopropylthiazoles can undergo thermal rearrangement. For instance, 2-cyclopropylthiazole (B2563669) hydrobromides have been shown to rearrange in a melt to yield 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromides. mathnet.ru This transformation proceeds via an iminocyclopropane-pyrroline rearrangement mechanism.
Acid-Catalyzed Rearrangement: A similar reactivity is observed for 4-cyclopropylthiazole (B1487570) derivatives. Upon formation of the hydroiodide salt, heating at 150 °C induces an isomerization that involves the opening of the cyclopropane ring. mathnet.ru This reaction, analogous to the cyclopropyliminium rearrangement, results in the formation of fused thiazolium iodides. mathnet.ru The mechanism is initiated by the quaternized thiazole nitrogen, which acts as an electron-withdrawing group, facilitating the cleavage of one of the distal C-C bonds of the cyclopropyl ring to form a more stable carbocationic intermediate that subsequently cyclizes.
The table below outlines the conditions and products of these rearrangement reactions.
| Starting Material | Conditions | Mechanism | Product |
| 2-Cyclopropylthiazole hydrobromide | Melt, 30 min | Iminocyclopropane-pyrroline rearrangement | 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromide |
| 4-Cyclopropylthiazole hydroiodide | 150 °C, 2-4 h | Cyclopropyliminium rearrangement | Fused Thiazolium Iodide |
The cyclopropyl group can also be activated through radical or photochemical pathways, often leading to ring-opening. These transformations are particularly relevant for aryl-substituted cyclopropanes, a category that includes 4-cyclopropylthiazoles due to the aromatic nature of the thiazole ring.
Radical Transformations: The ring-opening of cyclopropanes can be initiated by the formation of a radical cation intermediate through a single-electron-transfer (SET) process. nih.govresearchgate.net This is often achieved using a photocatalyst under visible light irradiation. nih.govresearchgate.net The resulting cyclopropane radical cation is unstable and readily undergoes C-C bond cleavage to form a distonic radical cation, which is a more stable, open-chain structure. This intermediate can then be trapped by various nucleophiles or undergo further reactions to yield 1,3-difunctionalized products. nih.govnih.gov For this compound, such a pathway would be expected to generate a benzylic-type radical stabilized by the thiazole ring.
Photochemical Transformations: Direct photochemical excitation or the use of photosensitizers can also induce transformations of the cyclopropyl group. In the context of aryl cyclopropanes, visible light photocatalysis provides a mild and efficient method for their activation. researchgate.netrsc.org Mechanistic studies suggest a photo-induced radical pathway involving the oxidation of the aryl cyclopropane to its radical cation, followed by the stepwise ring-opening. researchgate.netrsc.org This approach allows for the introduction of new functional groups at the 1- and 3-positions of the original propane (B168953) chain. nih.govrsc.org
A summary of the expected radical and photochemical reaction steps is provided below.
| Activation Method | Key Intermediate | Key Process | Expected Outcome for this compound |
| Visible Light Photocatalysis | Cyclopropane Radical Cation | Single-Electron-Transfer (SET) Oxidation | Formation of a thiazole-stabilized radical cation |
| Radical Initiators | Cyclopropane Radical Cation | Ring-Opening | Formation of a distonic radical cation intermediate |
| Further Reaction | Open-chain Radical | Nucleophilic Trapping/Further Reaction | 1,3-Difunctionalized open-chain product |
Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Cyclopropyl 1,3 Thiazol 5 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.
One-dimensional NMR experiments are the cornerstone of structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.
For (4-Cyclopropyl-1,3-thiazol-5-yl)methanol (B6153813), the expected ¹H NMR chemical shifts would be characteristic of the cyclopropyl (B3062369), thiazole (B1198619), and methanol (B129727) moieties. The protons of the cyclopropyl group are expected to appear in the upfield region (typically 0.5-1.5 ppm) due to their unique shielding environment. The methine proton of the cyclopropyl group would likely be a multiplet, while the methylene (B1212753) protons would exhibit complex splitting patterns due to geminal and vicinal coupling. The methylene protons of the methanol group would appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The thiazole ring proton would resonate in the aromatic region, likely as a singlet.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the cyclopropyl group would appear at high field. The methylene carbon of the methanol group would be expected around 60 ppm, while the carbons of the thiazole ring would resonate at lower field, with the carbon atom between the nitrogen and sulfur atoms (C2) appearing at the lowest field.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Cyclopropyl CH₂ | 0.60-1.00 | Multiplet |
| Cyclopropyl CH | 1.10-1.50 | Multiplet |
| CH₂OH | ~4.80 | Singlet |
| Thiazole CH | ~7.30 | Singlet |
| OH | Variable | Broad Singlet |
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| Cyclopropyl CH₂ | 5-15 |
| Cyclopropyl CH | 10-20 |
| CH₂OH | ~55 |
| Thiazole C4 | ~148 |
| Thiazole C5 | ~125 |
| Thiazole C2 | ~170 |
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the protons of the cyclopropyl ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC would show correlations from the methylene protons of the methanol group to the C5 and C4 carbons of the thiazole ring, confirming the attachment point of the methanol group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the relative stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₇H₉NOS), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms and identify functional groups.
The fragmentation of thiazole derivatives often involves cleavage of the thiazole ring. sapub.org For this compound, characteristic fragmentation pathways would likely include the loss of the methanol group, cleavage of the cyclopropyl ring, and fragmentation of the thiazole ring. The analysis of these fragments would provide further confirmation of the proposed structure.
Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| [M]+ | Molecular Ion |
| [M - H₂O]+ | Loss of water |
| [M - CH₂OH]+ | Loss of the hydroxymethyl group |
| [M - C₃H₅]+ | Loss of the cyclopropyl group |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of incident light provides a fingerprint spectrum that is unique to the compound and reveals the presence of specific functional groups.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the O-H, C-H, C=N, C=C, and C-S bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the cyclopropyl and thiazole rings would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1500-1650 cm⁻¹ region. Vibrations associated with the cyclopropane (B1198618) ring can also be observed.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C-H (sp²) | Stretching | 3000-3100 |
| C-H (sp³) | Stretching | 2850-3000 |
| C=N | Stretching | ~1650 |
| C=C | Stretching | ~1550 |
| C-O | Stretching | 1000-1200 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While specific crystallographic data for this compound are not widely available in published literature, the principles of the technique can be illustrated by examining the crystal structure of related thiazole compounds, such as 1,3-thiazole-4-carbonitrile. nih.gov For a crystalline sample of this compound, a single crystal would be isolated and mounted on a diffractometer. This crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is meticulously recorded.
The diffraction data would be processed to yield the electron density map of the molecule, from which the positions of individual atoms can be resolved. This would allow for the precise measurement of all bond lengths and angles within the molecule. For instance, the C-S and C-N bond lengths within the thiazole ring, as well as the C-C bond lengths of the cyclopropyl group and the C-O bond of the methanol moiety, would be determined with high precision.
Furthermore, X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. The dihedral angles between the thiazole ring, the cyclopropyl group, and the methanol substituent would be defined, providing a detailed picture of the molecule's spatial arrangement. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be identified, offering crucial information about the crystal packing. nih.gov
To illustrate the type of data obtained from such an analysis, a hypothetical table of crystallographic parameters for this compound is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 12.123 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 985.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.354 |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Chromatographic Techniques for Purity Assessment and Isolation Methodologies (e.g., HPLC, GC)
Chromatographic techniques are indispensable for the purification and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, which contains a hydroxyl group, reversed-phase HPLC would be the method of choice. researchgate.netnih.gov In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions (flow rate, mobile phase composition, temperature, and column type). Purity is assessed by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp peak.
For the isolation of this compound, preparative HPLC could be employed, which uses larger columns to handle greater quantities of material.
A hypothetical set of HPLC conditions for the analysis of this compound is provided in the table below.
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~5.2 min |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Gas Chromatography (GC)
Gas chromatography is another powerful technique for separating and analyzing volatile compounds. For this compound, which has a hydroxyl group, derivatization might be necessary to increase its volatility and thermal stability, although direct injection is also possible depending on the column and conditions. nih.govazom.com Derivatization could involve converting the alcohol to a silyl (B83357) ether, for example.
The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.
Similar to HPLC, the purity is determined by the relative area of the peak corresponding to the compound of interest. GC is highly sensitive and can detect even trace impurities.
An illustrative set of GC conditions for the analysis of this compound is outlined below.
| Parameter | Condition |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Retention Time | ~12.5 min |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Theoretical and Computational Chemistry Studies of 4 Cyclopropyl 1,3 Thiazol 5 Yl Methanol
Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT)
A foundational approach to understanding the chemical behavior of (4-Cyclopropyl-1,3-thiazol-5-yl)methanol (B6153813) would involve Density Functional Theory (DFT) calculations. Such studies would elucidate the electronic structure, providing insights into the molecule's stability, reactivity, and intermolecular interactions.
Key parameters that would be calculated include:
Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, further identifying regions prone to non-covalent interactions.
For a molecule with the structural complexity of this compound, a combination of a suitable functional (e.g., B3LYP or M06-2X) and a robust basis set (e.g., 6-311++G(d,p)) would be necessary to achieve accurate results. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | Indicates electron-donating ability | |
| LUMO Energy | Indicates electron-accepting ability | |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |
| Dipole Moment | Quantifies the molecule's overall polarity |
Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.
Conformational Analysis and Energy Landscapes
The presence of a rotatable bond between the thiazole (B1198619) ring and the methanol (B129727) group, as well as the flexible cyclopropyl (B3062369) ring, suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be essential to identify the most stable conformers and understand their relative energies.
This analysis would typically involve:
Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angles and calculating the corresponding energy to map the energy landscape. This helps in identifying local and global energy minima.
Boltzmann Distribution: Based on the calculated relative energies of the conformers, their populations at a given temperature can be predicted using the Boltzmann distribution. This is crucial as the experimentally observed properties are often an average over the populated conformations.
Understanding the conformational preferences is vital as different conformers can exhibit distinct chemical and physical properties.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of this compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). unn.edu.ng Comparing the theoretically predicted shifts with experimental data can confirm the molecule's structure. The accuracy of these predictions is often improved by considering solvent effects, for instance, through the use of implicit solvation models like the Polarizable Continuum Model (PCM). unn.edu.ng
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies can then be compared with experimental IR spectra to identify characteristic vibrational modes of the functional groups present in the molecule. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Value |
| ¹H (CH₂OH) | ||
| ¹³C (C-thiazole) | ||
| O-H stretch | ||
| C-N stretch |
Note: This table illustrates the type of data that would be generated from such a study; the values are placeholders.
Computational Elucidation of Reaction Mechanisms for Synthetic Transformations
Theoretical calculations can provide invaluable insights into the mechanisms of chemical reactions involved in the synthesis of this compound. By modeling the reaction pathways, it is possible to:
Identify Intermediates and Transition States: The geometries and energies of all stationary points along the reaction coordinate can be calculated.
Determine Activation Energies: The energy barrier for each step of the reaction can be determined, allowing for the identification of the rate-determining step.
Investigate Reaction Kinetics and Thermodynamics: By calculating the Gibbs free energy of reactants, transition states, and products, the feasibility and spontaneity of a reaction can be assessed.
For instance, a common route to thiazole synthesis is the Hantzsch thiazole synthesis. Computational studies could model this reaction for the specific substrates leading to this compound, providing a deeper understanding of the reaction mechanism and potentially suggesting ways to optimize the reaction conditions.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes (excluding biological properties)
QSPR modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, a QSPR study would involve:
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) would be calculated for this compound and a series of related compounds.
Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a model that correlates a subset of these descriptors with a specific chemical property (e.g., boiling point, solubility, or chromatographic retention time).
Model Validation: The predictive power of the developed QSPR model would be rigorously tested using internal and external validation techniques.
Such a model could then be used to predict the properties of other, yet-to-be-synthesized, related thiazole derivatives, thereby guiding the design of new compounds with desired chemical attributes.
Derivatization and Analogues Based on the 4 Cyclopropyl 1,3 Thiazol 5 Yl Methanol Scaffold
Chemical Modifications at the Hydroxymethyl Group
The hydroxymethyl group at the 5-position of the thiazole (B1198619) ring serves as a primary handle for chemical derivatization, allowing for the introduction of a wide array of functional groups and the modulation of properties such as lipophilicity, solubility, and target-binding interactions.
Formation of Ethers, Esters, and Ethers
Standard synthetic methodologies can be employed to convert the primary alcohol of (4-Cyclopropyl-1,3-thiazol-5-yl)methanol (B6153813) into ethers and esters.
Ethers: The Williamson ether synthesis provides a classical and effective route for the preparation of ether derivatives. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| This compound | Alkyl Halide (R-X) | (4-Cyclopropyl-1,3-thiazol-5-yl)methoxymethyl-R | NaH, THF |
| This compound | Benzyl Bromide | Benzyl (4-cyclopropyl-1,3-thiazol-5-yl)methyl ether | K2CO3, Acetone |
Esters: Esterification of the hydroxymethyl group can be readily achieved through various methods, including the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, acylation with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) offers a milder and often more efficient route to the desired esters.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| This compound | Carboxylic Acid (R-COOH) | (4-Cyclopropyl-1,3-thiazol-5-yl)methyl ester | H2SO4 (cat.), Toluene, reflux |
| This compound | Acetyl Chloride | (4-Cyclopropyl-1,3-thiazol-5-yl)methyl acetate (B1210297) | Pyridine, CH2Cl2 |
Conversion to Amines or Halides
The transformation of the hydroxymethyl group into amines or halides opens up further avenues for functionalization and the introduction of diverse pharmacophores.
Amines: The synthesis of the corresponding amine, (4-Cyclopropyl-1,3-thiazol-5-yl)methanamine, can be accomplished through a two-step process. The alcohol is first converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent. A more direct approach involves the Mitsunobu reaction, which allows for the direct conversion of the alcohol to a primary or secondary amine using a nitrogen nucleophile like phthalimide (B116566) or an azide, followed by reduction. nih.govscribd.com
Halides: The conversion of the hydroxymethyl group to a halide can be achieved using standard halogenating agents. The Appel reaction, utilizing triphenylphosphine (B44618) and a carbon tetrahalide (e.g., CBr4 or CCl4), provides a mild and efficient method for this transformation. organic-chemistry.org Alternatively, reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides) can be employed.
| Starting Material | Reagent | Product |
| This compound | PPh3, CBr4 | 5-(Bromomethyl)-4-cyclopropyl-1,3-thiazole |
| This compound | SOCl2 | 5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole |
Introduction of Substituents onto the Thiazole Ring System
The thiazole ring itself is amenable to substitution, allowing for the modulation of the electronic properties and steric profile of the molecule. The calculated pi-electron density of the thiazole ring indicates that the C5 position is the primary site for electrophilic substitution. wikipedia.org However, since the 5-position is already substituted in the parent scaffold, attention turns to the C2 and C4 positions for further functionalization.
Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, can be employed to introduce a formyl group at the C5 position of a 4-cyclopropylthiazole (B1487570), which could then be further modified. wikipedia.orgorganic-chemistry.orgnih.govasianpubs.org For the target molecule, where the C5 position is occupied, directed ortho-metalation (DoM) strategies could be explored. organic-chemistry.orgwikipedia.orgbaranlab.orguwindsor.caharvard.edu By using the hydroxymethyl group or a derivative as a directing group, it may be possible to achieve regioselective lithiation at the C4 position, followed by quenching with an electrophile to introduce a new substituent.
Furthermore, the synthesis of 2-amino or 2-halo-4-cyclopropylthiazole derivatives provides precursors for further elaboration through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or amino substituents at the 2-position.
Structural Variations of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group plays a crucial role in the pharmacological profile of many bioactive molecules by providing conformational rigidity and influencing metabolic stability. Variations of this moiety can lead to analogues with altered properties.
One approach to introduce variations is to start from a precursor with a modified cyclopropyl ring, which is then used in the synthesis of the thiazole core. Alternatively, if a suitable precursor is available, such as a vinyl-substituted thiazole, Simmons-Smith cyclopropanation can be employed to construct the cyclopropyl ring, allowing for the introduction of substituents on the cyclopropane (B1198618) itself. nih.govorganicreactions.orgwikipedia.orgethz.ch
Ring-opening reactions of the cyclopropyl group under specific conditions, such as treatment with strong acids or transition metal catalysts, could lead to the formation of acyclic analogues, providing another avenue for structural diversification. beilstein-journals.orgyoutube.comresearchgate.net
Synthesis of Dimers or Oligomers Incorporating the Thiazole Core
The synthesis of dimers or oligomers based on the this compound scaffold can lead to molecules with novel biological activities or material properties.
Transition metal-catalyzed cross-coupling reactions are a powerful tool for the synthesis of dimers. researchgate.netacs.org For instance, a halogenated derivative of the thiazole, such as 2-bromo-4-cyclopropyl-5-(hydroxymethyl)thiazole, could be subjected to a palladium-catalyzed homocoupling reaction to yield a symmetrical dimer. Alternatively, coupling with a different thiazole derivative could lead to unsymmetrical dimers. The synthesis of thiazole-containing oligomers has also been reported, often involving step-growth polymerization of appropriately functionalized thiazole monomers. baranlab.orgresearchgate.netacs.org For example, a di-functionalized monomer derived from this compound could be polymerized to yield a polyester (B1180765) or polyether containing the thiazole unit in the backbone.
Potential Research Applications in Chemical Science Excluding Medicinal, Biological, or Clinical Contexts
Role as a Versatile Building Block in Complex Organic Synthesis
The thiazole (B1198619) ring system is a foundational component in the synthesis of complex molecules and natural products. beilstein-journals.orgnih.gov The subject compound, (4-Cyclopropyl-1,3-thiazol-5-yl)methanol (B6153813), serves as a trifunctional building block, offering three distinct points for chemical modification.
Hydroxymethyl Group Transformations : The primary alcohol is arguably the most accessible reactive site. It can be readily transformed into other key functional groups. Standard oxidation protocols can convert it into the corresponding aldehyde or carboxylic acid, which are precursors for a vast array of subsequent reactions such as Wittig reactions, reductive aminations, or amide couplings. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or a halide, enabling nucleophilic substitution reactions to introduce a wide variety of other functionalities.
Thiazole Ring Functionalization : The thiazole ring itself is amenable to further substitution. While the C4 and C5 positions are occupied, the C2 position possesses a C-H bond that is a prime target for functionalization. Modern synthetic methods, particularly palladium-catalyzed direct C-H activation and arylation, have been shown to be effective for selectively modifying thiazole rings, often at the 5-position, but methodologies for C2 functionalization are also established. nih.govacs.orgresearchgate.net This allows for the introduction of aryl, heteroaryl, or alkyl groups, further expanding the molecular complexity.
Cyclopropyl (B3062369) Group Stability and Influence : The cyclopropyl group is generally stable under many reaction conditions, making it a robust structural element during multi-step synthesis. researchgate.net Its presence imparts significant structural rigidity and a unique stereoelectronic profile. The high degree of s-character in its C-H bonds and the π-character of its C-C bonds can influence the reactivity of adjacent functional groups. fiveable.mewikipedia.org While stable, the high ring strain (approximately 29 kcal/mol) allows it to participate in specific ring-opening reactions under transition-metal catalysis, providing access to linear carbon chains with defined stereochemistry. wikipedia.orgnih.gov
The combination of these features makes this compound a valuable starting material for constructing libraries of complex, rigid scaffolds for various chemical applications.
| Reactive Site | Reaction Type | Potential Product Functional Group | Synthetic Utility |
|---|---|---|---|
| Hydroxymethyl Group (-CH₂OH) | Oxidation | Aldehyde (-CHO), Carboxylic Acid (-COOH) | Precursor for C-C bond formation, amidation, etc. |
| Hydroxymethyl Group (-CH₂OH) | Substitution (via Tosylate/Halide) | Alkyl Halide (-CH₂X), Ether (-CH₂OR), Azide (-CH₂N₃) | Introduction of diverse functionalities. |
| Thiazole C2-H Bond | C-H Activation / Arylation | 2-Arylthiazole, 2-Alkylthiazole | Extension of the π-conjugated system. |
| Cyclopropyl Ring | Transition-Metal Catalyzed Ring Opening | Linear alkyl/alkenyl chains | Access to acyclic structures from a cyclic precursor. |
Investigation as a Ligand in Coordination Chemistry and Catalysis
Thiazole derivatives are well-established ligands in coordination chemistry, capable of binding to a wide range of metal ions through the lone pairs on the nitrogen and/or sulfur atoms. researchgate.netresearchgate.netnih.gov this compound possesses multiple potential donor atoms—the thiazole nitrogen (a hard base), the thiazole sulfur (a soft base), and the hydroxyl oxygen—making it a candidate for investigation as a mono-, bi-, or even tridentate ligand. nih.gov
The coordination mode could vary depending on the metal center and reaction conditions. It could act as a simple N-donor ligand, or it could form a chelate ring by coordinating through both the nitrogen and the hydroxyl oxygen (an N,O-bidentate ligand). The participation of the sulfur atom is also possible, leading to more complex coordination geometries. The presence of both hard (N, O) and soft (S) donor sites suggests it could be used to assemble heterometallic complexes.
The cyclopropyl group would play a crucial role in the properties of any resulting metal complex. Its rigid and sterically defined nature can influence the coordination sphere of the metal, potentially creating specific chiral environments for asymmetric catalysis. nih.govresearchgate.net The electronic properties of the cyclopropyl group can also modulate the electron density at the metal center, thereby tuning the catalytic activity of the complex. The development of chiral catalysts based on cyclopropyl-functionalized ligands is an active area of research. researchgate.netresearchgate.net
Exploration in Materials Science for Advanced Functional Materials
Thiazole-containing compounds, particularly those with extended π-conjugated systems, are of great interest in materials science. kuey.net They are frequently used as building blocks for organic semiconductors due to their electronic properties and environmental stability. researchgate.net These materials have applications in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). kuey.netresearchgate.net
This compound could serve as a key monomer for the synthesis of novel functional polymers. The hydroxymethyl group provides a convenient handle for polymerization reactions, such as polycondensation to form polyesters or polyethers. It also allows the molecule to be grafted onto surfaces or incorporated into larger supramolecular assemblies.
The thiazole ring acts as an electron-accepting heterocycle. researchgate.net By polymerizing or coupling this unit with electron-donating moieties, donor-acceptor materials with tailored electronic band gaps can be created. rsc.org The cyclopropyl substituent could offer several advantages in this context:
Solubility : It may enhance the solubility of the resulting polymers in organic solvents, which is crucial for solution-based processing of electronic devices.
Morphology : Its rigid, three-dimensional shape can influence the solid-state packing of the material, which has a profound impact on charge transport properties. rsc.org
Electronic Tuning : The unique electronic nature of the cyclopropyl group can subtly tune the HOMO/LUMO energy levels of the material. researchgate.net
| Structural Moiety | Potential Function in Materials Science | Example Application |
|---|---|---|
| Thiazole Ring | Electron-accepting unit in a π-conjugated system. researchgate.net | Organic Semiconductors (OFETs, OPVs). kuey.net |
| Hydroxymethyl Group | Polymerization handle; site for surface attachment. | Synthesis of conjugated polymers; functionalization of electrodes. |
| Cyclopropyl Group | Control of solid-state packing; enhancement of solubility; tuning of electronic levels. researchgate.net | Improving processability and performance of organic electronic materials. |
Application in Methodological Development for Chemical Transformations
Substrates with multiple, distinct reactive sites are invaluable tools for the development of new, selective chemical reactions. This compound is an excellent candidate for this purpose, offering at least two challenging and synthetically interesting sites for methodological exploration.
First, the strained C-C bonds of the cyclopropyl ring make it an ideal substrate for developing novel transition-metal-catalyzed ring-opening and functionalization reactions. wikipedia.org Research in this area aims to achieve controlled cleavage of the C-C bond and subsequent formation of new bonds, a process known as C-C activation. nih.govacs.org Using this molecule as a test substrate would allow chemists to study the regioselectivity and stereoselectivity of new catalytic systems designed for this challenging transformation.
Second, the C2-H bond on the thiazole ring is a target for the development of regioselective C-H activation/functionalization methods. rsc.org The ability to selectively activate one specific C-H bond in a molecule containing many is a major goal in modern organic synthesis. researchgate.net A catalyst's ability to discriminate between the thiazole C2-H and the various C-H bonds on the cyclopropyl and methylene (B1212753) groups would be a rigorous test of its selectivity. This molecule could therefore serve as a benchmark substrate for comparing the efficacy and selectivity of new catalytic systems.
Future Directions and Emerging Research Avenues for 4 Cyclopropyl 1,3 Thiazol 5 Yl Methanol Derivatives
Development of Novel and Sustainable Synthetic Routes
The synthesis of thiazole (B1198619) derivatives has traditionally been dominated by methods like the Hantzsch synthesis. bepls.comnih.gov However, these conventional routes often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times. bepls.com The future of synthesizing (4-Cyclopropyl-1,3-thiazol-5-yl)methanol (B6153813) derivatives lies in the adoption of green and sustainable chemistry principles. researchgate.net
Recent advancements have highlighted several eco-friendly approaches that could be adapted for these specific derivatives:
Microwave and Ultrasonic Irradiation: These techniques offer significant advantages by reducing reaction times and often increasing yields. bepls.comresearchgate.net Microwave-assisted synthesis, for example, has been successfully used to create various trisubstituted thiazoles efficiently. bepls.com
Green Solvents and Catalysts: The use of water or other environmentally benign solvents is a key aspect of green synthesis. bepls.comresearchgate.net Furthermore, the development of recyclable catalysts, such as NiFe2O4 nanoparticles or cross-linked chitosan (B1678972) hydrogels, minimizes waste and improves the economic viability of the synthesis. mdpi.comacs.org A recent study demonstrated the use of a pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (PIBTU-CS) hydrogel as a highly efficient and reusable biocatalyst for thiazole synthesis under ultrasonic irradiation. mdpi.com
One-Pot, Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine multiple reactants in a single step to form a complex product, thereby reducing waste and saving time. acs.org A novel chemoenzymatic one-pot multicomponent synthesis using trypsin from porcine pancreas (PPT) has been developed, yielding thiazole derivatives in high yields under mild conditions. nih.gov
The adaptation of these sustainable methods to the synthesis of this compound derivatives is a critical future direction. Research will likely focus on optimizing these green protocols to accommodate the specific steric and electronic properties of the cyclopropyl (B3062369) group.
| Synthetic Strategy | Key Advantages | Potential for this compound Derivatives |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, reduced by-products. bepls.com | Potentially rapid and efficient synthesis of the core structure and its analogs. |
| Ultrasonic Irradiation | Mild reaction conditions, shorter reaction times. mdpi.com | An alternative energy-efficient method for synthesis, especially when combined with biocatalysts. |
| Recyclable Catalysts (e.g., NiFe2O4, Chitosan Hydrogels) | Catalyst reusability, reduced waste, easy separation of the catalyst. mdpi.comacs.org | Development of cost-effective and environmentally friendly production processes. |
| Chemoenzymatic One-Pot Synthesis | Mild reaction conditions, high yields, use of biocatalysts. nih.gov | A novel and sustainable route for creating complex derivatives in a single step. |
| Aqueous Media Synthesis | Avoids hazardous organic solvents, environmentally friendly. researchgate.netufms.br | Enhances the "green" profile of the synthesis, making it safer and more sustainable. |
Advanced Computational Studies on Reaction Dynamics and Properties
Computational chemistry provides powerful tools for understanding the intricate details of molecular structure, reactivity, and reaction mechanisms. nih.govnih.gov For this compound derivatives, advanced computational studies represent a frontier for predicting properties and guiding synthetic efforts.
Quantum Chemical Calculations: Density Functional Theory (DFT) is a prominent method for investigating the electronic properties of thiazole derivatives. tandfonline.comtandfonline.com Calculations can elucidate key parameters that govern molecular behavior. atlantis-press.comresearchgate.net
Future research will likely involve:
Geometry Optimization: Determining the most stable three-dimensional structure of new derivatives. taylorfrancis.com
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular reactivity and stability. tandfonline.comatlantis-press.comresearchgate.net
Mapping Reactive Sites: DFT can reveal the distribution of electron density, identifying nucleophilic and electrophilic sites within the molecule, which is crucial for predicting how the molecule will react. tandfonline.com
Molecular Dynamics and Docking: While often used in drug discovery, molecular dynamics (MD) simulations and molecular docking can also be applied in pure chemical research. nih.govresearchgate.netrsc.org For instance, MD simulations can be used to study the stability of thiazole derivatives when interacting with surfaces or other molecules in materials science applications. nih.gov Docking studies can help understand the interactions between a thiazole-based catalyst and its substrate. rsc.org
| Computational Method | Key Insights Provided for Thiazole Derivatives | Future Research Focus |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO energy gap, dipole moment, molecular electrostatic potential. tandfonline.comatlantis-press.com | Predicting the reactivity and stability of novel this compound derivatives to guide synthesis. |
| Quantum Chemical Calculations (e.g., B3LYP, CBS-Q) | Calculation of various quantum chemical parameters like electronegativity, chemical hardness, and softness. atlantis-press.comresearchgate.netresearchgate.net | Correlating theoretical parameters with experimentally observed properties to build predictive models. |
| Molecular Dynamics (MD) Simulations | Conformational changes, stability of molecular complexes over time. nih.gov | Simulating the behavior of derivatives in different environments, such as in polymer matrices or on catalytic surfaces. |
| Molecular Docking | Binding affinity and interaction patterns with other molecules or active sites. nih.govrsc.org | Exploring potential catalytic applications by modeling interactions with substrates. |
Exploration of Non-Traditional Applications in Pure Chemical Research
While the biological activities of thiazoles are extensively studied, their derivatives also possess significant potential in non-pharmaceutical areas of chemical research. fabad.org.trnih.gov The unique electronic properties of the thiazole ring, combined with the structural features of the cyclopropyl and methanol (B129727) groups, open up avenues for novel applications.
Functional Materials: Aryl-substituted thiazoles are known to be important components in functional materials like fluorescent dyes and liquid crystals. nih.gov The specific substitution pattern of this compound could lead to derivatives with unique photophysical or liquid crystalline properties. Future research could involve synthesizing a library of these derivatives and systematically studying their optical and material properties.
Catalysis: Thiazole derivatives are vital in the generation of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. fabad.org.tr The thiazole ring can be deprotonated at the C2 position to form a carbene, which can then be used to catalyze important organic reactions like the Stetter reaction and benzoin (B196080) condensation. fabad.org.tr Derivatives of this compound could be explored as precursors for novel thiazolium salt pre-catalysts, where the cyclopropyl and hydroxymethyl groups could modulate the catalyst's steric and electronic properties, potentially leading to improved catalytic activity or selectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-Cyclopropyl-1,3-thiazol-5-yl)methanol, and how can intermediates be characterized?
- Methodological Answer : The compound is often synthesized via cyclocondensation reactions. For example, cyclopropyl-containing thiazoles can be generated by reacting cyclopropyl-substituted precursors with thiourea derivatives under acidic conditions. Key intermediates (e.g., aminoalcohols) may form during synthesis and require purification via column chromatography. Structural confirmation is achieved using NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute structural confirmation. For less crystalline samples, advanced NMR techniques (e.g., 2D COSY, HSQC) resolve proton-carbon correlations. Computational tools like density functional theory (DFT) can predict geometric parameters, which are cross-validated with experimental data from IR and Raman spectroscopy .
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Ultra Performance Liquid Chromatography coupled with Quadrupole Exactive Orbitrap High-Resolution Mass Spectrometry (UPLC-QE-HRMS) offers high sensitivity and specificity for metabolomic studies. Gas chromatography-mass spectrometry (GC-MS) is viable for volatile derivatives, while LC-MS/MS with multiple reaction monitoring (MRM) optimizes quantification in complex samples .
Advanced Research Questions
Q. How do computational methods aid in predicting the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with target proteins (e.g., antimicrobial enzymes or viral proteases). Quantitative Structure-Activity Relationship (QSAR) models correlate electronic (HOMO/LUMO) and steric descriptors (logP, polar surface area) with observed bioactivity, guiding structural optimization .
Q. What strategies mitigate the formation of carbamate impurities during synthesis?
- Methodological Answer : Impurities like (4-Chlorobutyl)[4-chloro-2-(4-cyclopropyl)phenyl] carbamate arise from side reactions with triphosgene. Strategies include:
- Replacing triphosgene with less reactive coupling agents (e.g., DCC/DMAP).
- Optimizing reaction temperature (e.g., maintaining <25°C) to suppress THF degradation.
- Implementing preparative HPLC for impurity isolation and characterization via HRMS and 2D NMR .
Q. How do structural modifications of the thiazole ring influence antimicrobial efficacy?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the 4-position enhances activity against Gram-positive bacteria by increasing membrane penetration. Comparative studies using time-kill assays and minimum inhibitory concentration (MIC) measurements validate these effects. Substituent polarity also modulates binding to bacterial dihydrofolate reductase (DHFR), as shown in enzyme inhibition assays .
Q. What role does the cyclopropyl group play in the compound’s metabolic stability?
- Methodological Answer : The cyclopropyl moiety reduces oxidative metabolism by cytochrome P450 enzymes, as shown in hepatic microsomal stability assays. Radiolabeled studies (e.g., ¹⁴C tracing) track metabolic pathways, while in silico tools (e.g., Schrödinger’s ADMET Predictor) model bioavailability and half-life .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for thiazole derivatives: How to resolve?
- Methodological Answer : Variations may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) identifies polymorphs, while thermogravimetric analysis (TGA) detects solvent content. Standardizing recrystallization solvents (e.g., ethanol vs. hexane) ensures reproducibility .
Tables
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉NOS | |
| Molecular Weight | 155.22 g/mol | |
| Common Impurities | Carbamate derivatives | |
| Preferred Analytical Method | UPLC-QE-HRMS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
